molecular formula C10H14ClNO B2479860 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 784172-19-6

2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No. B2479860
CAS RN: 784172-19-6
M. Wt: 199.68
InChI Key: MZROZFPFLUMMOS-UHFFFAOYSA-N
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Description

“2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone” is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClNO/c1-4-12-7(2)5-9(8(12)3)10(13)6-11/h5H,4,6H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a predicted melting point of 78.27°C and a predicted boiling point of approximately 311.7°C at 760 mmHg . The predicted density is approximately 1.1 g/cm^3, and the predicted refractive index is n20D 1.52 .

Scientific Research Applications

1. Synthesis and Structural Characterization

The compound has been utilized in the synthesis and structural characterization of new derivatives. For instance, Louroubi et al. (2019) conducted a study where a similar pyrrole derivative was synthesized and characterized using various spectroscopic techniques, demonstrating its potential in structural analysis and material science (Louroubi et al., 2019).

2. Chemical Reactivity Studies

Mikhed’kina et al. (2009) explored the chemical reactivity of a related compound, leading to the formation of various pyrazoles, indicating its utility in studying chemical reactions and synthesizing diverse organic compounds (Mikhed’kina et al., 2009).

3. Photophysical Investigation

Asiri et al. (2017) investigated the optical and photophysical properties of a similar compound, showing its potential use in photophysical studies and material science applications (Asiri et al., 2017).

4. Development of New Synthetic Methods

Kalantari et al. (2006) described a new method for synthesizing phosphorus compounds using a similar compound, demonstrating its role in developing novel synthetic methodologies (Kalantari et al., 2006).

5. Heterocyclic Synthesis

Research by Ho and Yao (2013) involved the synthesis of novel heterocyclic chalcone derivatives containing a related pyrrole-based chromophore, highlighting its significance in heterocyclic chemistry (Ho & Yao, 2013).

6. Synthesis of Conducting Polymers

Pandule et al. (2014) synthesized a series of conducting polymers using a similar pyrrole derivative, indicating its application in the field of conductive materials and polymer science (Pandule et al., 2014).

7. Antioxidant Activity Studies

Zaki et al. (2017) synthesized and evaluated the antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, showcasing the potential of similar compounds in pharmacological and antioxidant research (Zaki et al., 2017).

8. Corrosion Inhibition Studies

A study by Louroubi et al. (2019) demonstrated the use of a similar pyrrole derivative as a corrosion inhibitor, highlighting its application in materials science and engineering (Louroubi et al., 2019).

Safety and Hazards

This compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-chloro-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-4-12-7(2)5-9(8(12)3)10(13)6-11/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZROZFPFLUMMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

784172-19-6
Record name 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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